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Compound of Interest

Compound Name: 3-Diethylamino-1-propanol

Cat. No.: B1329568

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Diethylamino-1-propanol (CAS No: 622-93-5), a versatile building block in organic synthesis
and pharmaceutical development. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering
valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for 3-Diethylamino-1-propanol is C7H17NO, with a molecular weight of
131.22 g/mol . The spectroscopic data presented below has been compiled from various public
databases and spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR) Data

The *H NMR spectrum of 3-Diethylamino-1-propanol exhibits characteristic signals
corresponding to the different proton environments in the molecule. The chemical shifts () are
typically reported in parts per million (ppm) relative to a standard reference compound.
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Chemical Shift (d)

Assignment Multiplicity Integration
(Pppm)
-CHs (ethyl) ~1.0 Triplet 6H
-CH:- (ethyl) ~2.5 Quartet 4H
-N-CHa2- ~2.6 Triplet 2H
-CH2-CH2-OH ~1.7 Quintet 2H
-CHz2-OH ~3.6 Triplet 2H
-OH Variable Singlet (broad) 1H

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information on the different carbon environments.

Assignment Chemical Shift (8) (ppm)
-CHi (ethyl) ~12
-CHa- (ethyl) ~47
-N-CHa- ~52
-CH2-CH2z-OH ~28
-CH2-OH ~61

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on
the absorption of infrared radiation. The IR spectrum of 3-Diethylamino-1-propanol is
characterized by the following key absorption bands.
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Vibrational Mode Wavenumber (cm—1) Intensity
O-H stretch (alcohol) 3300 - 3500 Strong, Broad
C-H stretch (alkane) 2850 - 2970 Strong

C-N stretch (amine) 1000 - 1250 Medium

C-O stretch (alcohol) 1050 - 1150 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural analysis. The electron ionization (El)
mass spectrum of 3-Diethylamino-1-propanol shows a molecular ion peak and several
characteristic fragment ions.[1][2]

m/z Relative Intensity (%) Possible Fragment
131 ~5 [M]* (Molecular lon)
86 100 [M - CH2CH20H]*

72 ~50 [M - CH2CH2CH20H]*
58 ~40 [CH2=N(CH2CH3)]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a liquid sample like 3-Diethylamino-1-propanol.

NMR Spectroscopy (*H and **C)

o Sample Preparation: A sample of 3-Diethylamino-1-propanol (typically 5-20 mg) is
dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCIs or D20) in a standard 5 mm
NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may
be added.
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e Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for *H and
13C nuclei. Standard acquisition parameters, including pulse sequence, acquisition time, and
relaxation delay, are set.

o Data Acquisition: The prepared sample is placed in the spectrometer, and the magnetic field
is shimmed to ensure homogeneity. The NMR spectrum is then acquired. For 133C NMR, a
larger number of scans is typically required due to the low natural abundance of the 3C
isotope.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the frequency-domain spectrum. Phase and baseline corrections are applied, and the
chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy (FTIR-ATR)

o Sample Preparation: For a liquid sample, a drop of 3-Diethylamino-1-propanol is placed
directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance
(ATR) accessory.

e Instrument Setup: The FTIR spectrometer is configured for ATR measurements. A
background spectrum of the clean ATR crystal is collected.

o Data Acquisition: The sample spectrum is then recorded. The instrument measures the
absorption of infrared radiation by the sample over a specific range of wavenumbers
(typically 4000-400 cm™1).

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of 3-Diethylamino-1-propanol is prepared in a volatile
organic solvent (e.g., methanol or dichloromethane).

e Instrument Setup: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used.
The GC is equipped with an appropriate capillary column (e.g., a non-polar or medium-
polarity column). The GC oven temperature program, injector temperature, and carrier gas
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flow rate are optimized to achieve good separation. The mass spectrometer is set to electron
ionization (EI) mode, typically at 70 eV.

o Data Acquisition: The prepared sample is injected into the GC. The components of the
sample are separated as they pass through the GC column. As each component elutes from
the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass
spectrometer scans a range of mass-to-charge ratios (m/z) to detect the ions.

o Data Processing: The resulting data is a chromatogram showing the separation of
components over time and a mass spectrum for each component. The mass spectrum of the
peak corresponding to 3-Diethylamino-1-propanol is analyzed to determine the molecular
ion and fragmentation pattern.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 3-Diethylamino-1-propanol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3-diethylamino-1-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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